Phyllostine

Description

This compound has been reported in Ophiosphaerella herpotricha, Penicillium griseofulvum, and other organisms with data available.

intermediate in patulin pathway

Structure

3D Structure

Properties

IUPAC Name |

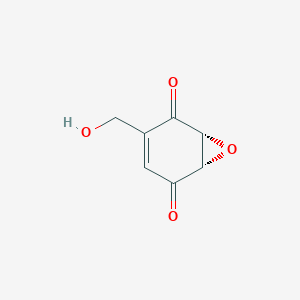

(1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLELZLHJHUZIGY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C2C(C1=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)[C@H]2[C@@H](C1=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181723 | |

| Record name | Phyllostine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27270-89-9 | |

| Record name | Phyllostine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027270899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phyllostine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYLLOSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1K54WA3BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phyllostine: A Fungal Metabolite with Herbicidal Potential

A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phyllostine, a bioactive natural product with demonstrated phytotoxic properties. We will explore its natural origin, detail the methodologies for its isolation and purification, present quantitative data on its production, and discuss its potential mechanism of action through plant signaling pathways.

Natural Source of this compound

This compound is a secondary metabolite produced by certain species of fungi belonging to the genus Phyllosticta. The primary and most well-documented source of this compound is the fungal pathogen Phyllosticta cirsii . This fungus has been isolated from the diseased leaves of the noxious perennial weed, Canada thistle (Cirsium arvense), and has been investigated as a potential mycoherbicide for its biocontrol.[1] Along with this compound, P. cirsii also produces other phytotoxic metabolites, including Phyllostoxin and a series of oxazatricycloalkenones known as Phyllostictines A-D.[1][2]

Isolation and Purification of this compound

The isolation and purification of this compound from Phyllosticta cirsii cultures involve a multi-step process encompassing fungal cultivation, extraction, and chromatographic separation.

Fungal Cultivation

Phyllosticta cirsii is typically cultivated in a liquid medium to facilitate the extraction of secreted secondary metabolites. A commonly used medium for this purpose is the modified M1-D medium.[3]

Table 1: Composition of Modified M1-D Medium

| Component | Concentration (g/L) |

| Sucrose | 20.0 |

| Various Mineral Salts | Not specified in detail in the available search results |

Note: The exact composition of the mineral salts was not detailed in the provided search results.

The fungus is cultured in this medium under specific conditions to optimize the production of this compound and other bioactive compounds.

Table 2: Cultivation Parameters for Phyllosticta cirsii

| Parameter | Condition |

| Culture Type | Static liquid culture |

| Incubation Temperature | 25°C |

| Incubation Duration | Up to 9 weeks (peak production may vary) |

| Light Conditions | Dark |

Experimental Protocol: Cultivation of Phyllosticta cirsii

This protocol outlines the steps for the laboratory-scale cultivation of P. cirsii for the production of this compound.

References

The Elucidation of Phyllostine: A Technical Guide to its Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllostine, a phytotoxic epoxyquinone first isolated from the fungus Phyllosticta sp. in 1970, represents a class of natural products with significant biological activity. Its unique chemical architecture has made it a subject of interest for synthetic chemists and biologists alike. This technical guide provides a comprehensive overview of the elucidation of this compound's chemical structure, detailing the experimental methodologies and spectroscopic data that were pivotal in its characterization. While initial structural determination was conducted using classical methods, this document also incorporates modern spectroscopic principles to offer a more complete picture for contemporary researchers.

Isolation and Initial Characterization

This compound was first isolated from the culture filtrate of Phyllosticta sp. The initial characterization involved classical methods to determine its fundamental chemical properties.

Experimental Protocol: Isolation of this compound

-

Culture and Extraction : Phyllosticta sp. is cultured on a suitable medium. The culture filtrate is then extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

-

Chromatography : The crude extract is subjected to column chromatography on silica gel.

-

Purification : Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved by recrystallization to yield pure this compound.

The initial characterization of this compound provided the following key data points:

| Property | Value |

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 154 g/mol |

| Melting Point | 56-57 °C |

| Optical Rotation | [α]D -105° (c 1.0, EtOH) |

Spectroscopic Data and Structure Elucidation

The determination of this compound's planar and stereochemical structure relied heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the connectivity of the atoms in the this compound molecule. While the original publication provided a low-resolution spectrum, the following table is a representation of the expected ¹H and ¹³C NMR data based on the elucidated structure, consistent with modern high-resolution instrumentation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| 1 | ~190 | - | - | - |

| 2 | ~135 | 6.5 - 6.7 | d | J ≈ 2 Hz |

| 3 | ~145 | - | - | - |

| 4 | ~195 | - | - | - |

| 5 | ~55 | 3.8 - 4.0 | d | J ≈ 2 Hz |

| 6 | ~58 | 3.6 - 3.8 | d | J ≈ 4 Hz |

| 7 | ~60 | 4.2 - 4.4 | d | J ≈ 4 Hz |

Note: This table is a prediction based on the known structure of this compound and typical chemical shifts for similar functional groups. The original data from 1970 was not presented in this format.

Mass Spectrometry (MS)

Mass spectrometry confirmed the molecular weight of this compound and provided key fragmentation data that supported the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Fragmentation |

| [M]+ | 154.0266 | 154.0265 | Molecular Ion |

| [M-CO]+ | 126.0317 | 126.0316 | Loss of Carbon Monoxide |

| [M-2CO]+ | 98.0368 | 98.0367 | Loss of two Carbon Monoxide units |

Infrared (IR) Spectroscopy

Infrared spectroscopy was used to identify the key functional groups present in the this compound molecule.

Table 3: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (likely from trace water or hydrated form) |

| ~1710 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1620 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (epoxide) |

| ~880 | Medium | C-H bend (epoxide) |

Logical Workflow for Structure Elucidation

The elucidation of this compound's structure followed a logical progression, integrating data from various analytical techniques. The following diagram illustrates this workflow.

Caption: Logical workflow for the structure elucidation of this compound.

Biological Activity and Potential Signaling Pathways

This compound is known for its phytotoxic activity, meaning it is toxic to plants. The precise molecular mechanism of this phytotoxicity is not yet fully elucidated. However, based on the reactivity of its epoxyquinone core, we can hypothesize its potential mode of action and interaction with cellular signaling pathways.

The electrophilic nature of the epoxyquinone moiety makes it a likely candidate for covalent modification of cellular nucleophiles, such as cysteine residues in proteins. This could lead to enzyme inhibition or disruption of protein function, ultimately causing cellular stress and death.

Hypothesized Signaling Pathway Involvement

Given the role of reactive oxygen species (ROS) in plant defense and stress responses, it is plausible that this compound could interfere with these pathways. The following diagram illustrates a hypothetical signaling cascade that could be triggered by this compound, leading to phytotoxicity.

Caption: Hypothesized signaling pathway for this compound-induced phytotoxicity.

Conclusion

The elucidation of this compound's chemical structure is a classic example of natural product chemistry, relying on a combination of isolation, spectroscopic analysis, and logical deduction. While the initial characterization provided a solid foundation, there remains an opportunity for further investigation using modern high-resolution techniques to refine the spectroscopic data. Furthermore, the precise molecular targets and signaling pathways affected by this compound are still largely unknown, representing a fertile area for future research for scientists in the fields of chemical biology and drug development. Understanding these mechanisms could unlock the potential of this compound and related epoxyquinones for applications in agriculture or medicine.

An In-depth Technical Guide to the Investigation of the Phyllostine Biosynthetic Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical guide to understanding and investigating the biosynthetic pathway of Phyllostine, a polyketide mycotoxin. Given that this compound is a known intermediate in the well-studied patulin pathway, this guide extrapolates from established fungal polyketide biosynthesis principles to present a plausible and detailed enzymatic route to its formation. It further outlines key experimental protocols required to validate and characterize this pathway, providing a roadmap for future research and bioengineering efforts.

Introduction

This compound is a naturally occurring epoxide derived from a polyketide precursor, recognized primarily as an intermediate in the biosynthetic pathway of the mycotoxin patulin.[1][2][3][4] Produced by several species of fungi, particularly within the genera Aspergillus and Penicillium, the patulin pathway has been the subject of considerable study.[1][5] This guide focuses specifically on the segment of the pathway leading to this compound, detailing the proposed enzymatic steps, the classes of enzymes involved, and the regulatory mechanisms likely governing its production. Understanding this pathway is crucial for applications ranging from controlling mycotoxin contamination in food sources to harnessing biosynthetic machinery for the production of novel bioactive compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by the formation of 6-methylsalicylic acid (6-MSA), a classic fungal polyketide. This is followed by a series of post-PKS tailoring steps, including decarboxylation, hydroxylation, and epoxidation, to yield the final this compound molecule. The pathway is encoded by a biosynthetic gene cluster (BGC), which contains the genes for the core synthase and all subsequent tailoring enzymes.[1][6]

Step 1: Polyketide Synthesis of 6-Methylsalicylic Acid (6-MSA) The pathway begins with the iterative Type I Polyketide Synthase (PKS), 6-methylsalicylic acid synthase (6-MSAS). This multi-domain enzyme catalyzes the condensation of one molecule of acetyl-CoA (starter unit) with three molecules of malonyl-CoA (extender units).[7][8][9] The process involves a single ketoreduction step, followed by dehydration and aromatization to produce the final 6-MSA product, which is then released from the enzyme.[9][10]

Step 2: Decarboxylation of 6-MSA to m-Cresol Following its release from the PKS, 6-MSA undergoes decarboxylation to form m-cresol. This reaction is catalyzed by the enzyme 6-MSA decarboxylase.

Step 3: Hydroxylation of m-Cresol to Gentisyl Alcohol m-Cresol is then hydroxylated to form gentisyl alcohol (2,5-dihydroxybenzyl alcohol). This oxidative step is likely catalyzed by a cytochrome P450 monooxygenase or a related hydroxylase.[11]

Step 4: Oxidation of Gentisyl Alcohol to Gentisaldehyde The alcohol moiety of gentisyl alcohol is oxidized to an aldehyde, yielding gentisaldehyde. This reaction is catalyzed by an alcohol dehydrogenase.

Step 5: Oxidation of Gentisaldehyde to Gentisic Acid Gentisaldehyde is further oxidized to form gentisic acid, a reaction likely carried out by an aldehyde dehydrogenase.

Step 6: Formation of this compound The final steps to this compound from gentisic acid derivatives are complex and involve oxidative dearomatization and epoxidation. A key intermediate is isoepoxydon, which is formed from gentisaldehyde.[5][12] The conversion of a gentisyl quinone intermediate to this compound is catalyzed by an FAD-dependent monooxygenase, which performs the critical epoxidation step.

Visualization of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data on Pathway Enzymes

While specific kinetic data for the enzymes in the Phyllosticta this compound pathway are not available, the following tables summarize representative quantitative data for homologous enzyme classes involved in fungal polyketide biosynthesis. This information is critical for metabolic engineering and modeling efforts.

Table 1: Representative Kinetic Parameters for Fungal Polyketide Synthases (PKSs)

| Enzyme (Organism) | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| 6-MSAS (P. patulum) | Acetyl-CoA | 5 - 20 | 0.02 - 0.1 | [9] |

| Malonyl-CoA | 2 - 10 | |||

| Brefeldin A PKS (E. brefeldianum) | Malonyl-CoA | ~2000 (in vitro) | N/A | [13][14] |

| LovB (A. terreus) | Malonyl-CoA | N/A | N/A | [15] |

Note: kcat for iterative PKSs represents the overall rate of product formation and is complex to determine.

Table 2: Representative Kinetic Parameters for Fungal FAD-Dependent Monooxygenases

| Enzyme (Organism) | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| N5-L-ornithine monooxygenase (A. fumigatus) | L-Ornithine | 13 ± 2 | 31 ± 1 | [16] |

| NADPH | 0.8 ± 0.2 | |||

| O2 | 7 ± 2 | |||

| Lytic Polysaccharide Monooxygenase (N. crassa) | H2O2 | < 10 | 124 ± 27 | [17][18] |

| Cellopentaose | 2100 ± 300 |

Experimental Protocols for Pathway Investigation

Elucidating and verifying the proposed biosynthetic pathway requires a multi-faceted approach combining genetic, biochemical, and analytical techniques.

Isotopic Labeling Studies

This method is fundamental for tracing the metabolic origin of the this compound backbone.

Objective: To determine the precursor units (starter and extender) that form the polyketide core of this compound.

Methodology:

-

Precursor Administration: Cultivate the this compound-producing fungal strain in a defined minimal medium. Supplement separate cultures with stable isotope-labeled precursors, typically [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate.[19][20]

-

Culture and Extraction: Grow the fungus for a period sufficient for secondary metabolite production. Harvest the mycelium and/or culture broth and perform a solvent extraction (e.g., with ethyl acetate) to isolate this compound.

-

Purification and Analysis: Purify the extracted this compound using chromatographic techniques (e.g., HPLC).

-

Structural Analysis: Analyze the purified, labeled this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to detect ¹³C enrichment and ¹³C-¹³C coupling patterns. Mass Spectrometry (MS) is used to determine the overall mass shift and confirm incorporation.[21][22][23]

-

Data Interpretation: The observed labeling pattern reveals which atoms in the this compound molecule are derived from which positions of the acetate precursors, confirming its polyketide origin and the folding pattern of the initial chain.

Gene Knockout and Silencing

Targeted gene disruption is used to confirm the function of candidate genes within the putative biosynthetic gene cluster.

Objective: To demonstrate that a specific gene (e.g., the PKS or a specific monooxygenase) is essential for this compound production.

Methodology (using CRISPR-Cas9):

-

gRNA Design: Design one or two specific guide RNAs (sgRNAs) that target a conserved and functionally critical region of the candidate gene, such as the active site of an enzyme domain.[24]

-

Vector Construction: Clone the sgRNA expression cassette and a Cas9 nuclease expression cassette into a suitable fungal transformation vector. This vector should also contain a selectable marker (e.g., hygromycin B resistance).

-

Fungal Transformation: Prepare protoplasts from the wild-type this compound-producing fungus. Transform the protoplasts with the CRISPR-Cas9 vector, typically using a PEG-mediated method.

-

Mutant Selection and Screening: Select transformants on a medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to identify those with the desired gene deletion or mutation.

-

Phenotypic Analysis: Cultivate the confirmed gene knockout mutants under conditions that normally induce this compound production.

-

Metabolite Profiling: Extract metabolites from the mutant and wild-type cultures and analyze them using LC-MS. The absence of this compound in the knockout mutant, potentially accompanied by the accumulation of a precursor, confirms the gene's role in the pathway.[25]

Heterologous Expression

Expressing the entire putative biosynthetic gene cluster in a clean host organism can definitively link the cluster to this compound production.

Objective: To reconstitute the this compound biosynthetic pathway in a model fungal host that does not natively produce it.

Methodology (using Aspergillus oryzae):

-

Cluster Identification & Cloning: Identify the full boundaries of the putative this compound gene cluster using bioinformatics tools. Amplify the entire cluster from the genomic DNA of the producing organism, often in several overlapping fragments.

-

Expression Vector Assembly: Assemble the gene cluster fragments into a fungal expression vector. This is often done using in vivo recombination in Saccharomyces cerevisiae. The genes are placed under the control of inducible or constitutive promoters suitable for the host.[26][27][28][29][30]

-

Host Transformation: Transform the assembled expression vector into a suitable A. oryzae host strain.

-

Culture and Analysis: Grow the transformed A. oryzae strain under inducing conditions.

-

Metabolite Extraction and Detection: Perform a solvent extraction of the culture and analyze the extract by LC-MS, comparing it to an authentic standard of this compound. Detection of this compound in the engineered host, and its absence in the empty-vector control, confirms the function of the gene cluster.

In Vitro Enzyme Assays

Biochemical characterization of individual enzymes provides detailed mechanistic and kinetic information.

Objective: To determine the specific function and kinetic parameters of a purified biosynthetic enzyme (e.g., the 6-MSAS or the final epoxidase).

Methodology (for a PKS):

-

Gene Expression and Purification: Clone the gene for the target enzyme (e.g., 6-MSAS) into an expression vector (e.g., for E. coli or S. cerevisiae). Express the protein and purify it using affinity chromatography (e.g., His-tag).

-

Reaction Setup: In a buffered solution, combine the purified enzyme with its required substrates and cofactors. For 6-MSAS, this would include acetyl-CoA, malonyl-CoA, and NADPH.[14]

-

Reaction and Quenching: Incubate the reaction at an optimal temperature. Stop the reaction at various time points by adding an acid or organic solvent.

-

Product Analysis: Analyze the reaction mixture using HPLC or LC-MS to identify and quantify the product (6-MSA).

-

Kinetic Analysis: By varying the concentration of one substrate while keeping others saturated, determine the Km and Vmax values. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.[13][31]

Logical and Regulatory Frameworks

Experimental Workflow for Pathway Elucidation

The investigation of a novel biosynthetic pathway follows a logical progression from hypothesis to detailed characterization.

References

- 1. Biosynthesis and toxicological effects of patulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Patulin - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in Patulin Biosynthesis and Its Molecular Regulation [spkx.net.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating intermediates in 6-methylsalicylic acid biosynthesis [repository.cam.ac.uk]

- 11. Studies in the biochemistry of micro-organisms: 72. Gentisyl alcohol (2:5-dihydroxybenzyl alcohol), a metabolic product of Penicillium patulum Bainier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coordinated and Iterative Enzyme Catalysis in Fungal Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive Spectroscopic, Steady State, and Transient Kinetic Studies of a Representative Siderophore-associated Flavin Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fast and Specific Peroxygenase Reactions Catalyzed by Fungal Mono-Copper Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 20. aber.ac.uk [aber.ac.uk]

- 21. Combining Stable Isotope Labeling and Molecular Networking for Biosynthetic Pathway Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Making Gene Editing in Fungi “Crisper” | Technology Networks [technologynetworks.com]

- 26. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 27. Heterologous Expression of Secondary Metabolite Genes in Trichoderma reesei for Waste Valorization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. orbit.dtu.dk [orbit.dtu.dk]

- 30. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]

- 31. Analysis of Intact and Dissected Fungal Polyketide Synthase-Nonribosomal Peptide Synthetase in vitro and in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Phyllostine and Related Fungal Metabolites

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activities of the compound "Phyllostine" is limited in publicly available scientific literature. This guide provides a comprehensive overview of the biological activity screening of metabolites from the fungal genus Phyllosticta, the source of this compound, with a focus on related, better-studied compounds such as phyllostictine A. The methodologies and data presented herein serve as a technical framework for the screening of novel fungal metabolites like this compound.

Introduction

Fungi of the genus Phyllosticta are a prolific source of structurally diverse secondary metabolites, some of which exhibit potent biological activities. Among these are the phyllostictines, a class of oxazatricycloalkenones, and related compounds like phyllostoxin. These molecules have garnered interest for their potential applications in agriculture and medicine. For instance, phyllostictine A has demonstrated growth-inhibitory effects on various cancer cell lines. This guide details the fundamental screening protocols and available data for assessing the biological activities of these fungal-derived natural products.

Data Presentation: Biological Activities of Phyllosticta Metabolites

The following tables summarize the currently available quantitative and qualitative data on the biological activities of extracts and isolated compounds from Phyllosticta species.

Table 1: Anticancer Activity of Phyllostictine A

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U-373 | Glioblastoma | 2.5 | [1] |

| PC-3 | Prostate Cancer | 5 | [1] |

| M4Beu | Melanoma | 5 | [1] |

| K-562 | Leukemia | 10 | [1] |

| A-549 | Lung Carcinoma | 10 | [1] |

Table 2: Antimicrobial Activity of Phyllosticta Crude Extracts

| Phyllosticta Species | Test Organism | Inhibition Zone (mm) | Reference |

| P. capitalensis | Escherichia coli | Not specified | [2] |

| Bacillus cereus | Not specified | [2] | |

| Pseudomonas aeruginosa | Not specified | [2] | |

| P. citriasiana | Escherichia coli | Not specified | [2] |

| Bacillus cereus | Not specified | [2] | |

| Pseudomonas aeruginosa | Not specified | [2] | |

| P. cordylinophila | Escherichia coli | Not specified | [2] |

| Bacillus cereus | Not specified | [2] | |

| Pseudomonas aeruginosa | Not specified | [2] |

Note: The study reported inhibitory activity but did not provide specific measurements for the zone of inhibition.

Table 3: Phytotoxicity of Phyllostoxin

| Plant Species | Assay Type | Observation | Reference |

| Cirsium arvense | Leaf Puncture | High phytotoxicity, causing rapid and large necrosis | (Zonno et al., 2008) |

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below. These protocols are representative of standard practices for the evaluation of fungal secondary metabolites.

General Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening of fungal metabolites.

Caption: General workflow for fungal metabolite screening.

Antimicrobial Activity Screening: Agar Disc Diffusion Method

This method provides a qualitative assessment of the antimicrobial potential of a fungal extract.

Materials:

-

Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus)

-

Appropriate agar medium (e.g., Mueller-Hinton agar)

-

Sterile petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Fungal extract dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the surface of the agar plates with the microbial suspension.

-

Allow the plates to dry for 3-5 minutes.

-

Impregnate sterile filter paper discs with a known concentration of the fungal extract.

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

-

Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Human cancer cell lines (e.g., A-549, PC-3)

-

Complete cell culture medium

-

96-well microtiter plates

-

Fungal metabolite (e.g., phyllostictine A) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fungal metabolite for a specified period (e.g., 48 or 72 hours). Include untreated and solvent-treated cells as controls.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Phytotoxicity Screening: Leaf Puncture Assay

This assay is used to evaluate the direct phytotoxic effects of a compound on plant tissue.

Materials:

-

Healthy leaves from a target plant species (e.g., Cirsium arvense)

-

Fungal metabolite dissolved in a suitable solvent

-

Sterile needle or pipette tip

-

Moist chamber (e.g., a petri dish with moist filter paper)

-

Solvent control

Procedure:

-

Gently puncture the surface of the leaves with a sterile needle.

-

Apply a small volume (e.g., 10 µL) of the fungal metabolite solution directly onto the wound.

-

Apply the solvent alone to other punctured leaves as a negative control.

-

Place the leaves in a moist chamber to maintain humidity.

-

Incubate under appropriate light and temperature conditions for 24-72 hours.

-

Observe and document the development of necrosis, chlorosis, or other tissue damage around the application site.

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not yet elucidated, many fungal secondary metabolites are known to interfere with key cellular processes. A plausible mechanism of action for a cytotoxic fungal metabolite could involve the induction of cellular stress, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can ultimately result in apoptosis.

Caption: A potential MAPK signaling pathway for apoptosis induction.

This diagram illustrates a hypothetical mechanism where a fungal metabolite like this compound induces oxidative stress, triggering a MAPK cascade that leads to programmed cell death. Further research is necessary to validate this or any other pathway for this compound.

This technical guide provides a foundational framework for the biological activity screening of this compound and other metabolites from Phyllosticta. The provided protocols and data, while based on related compounds and extracts, offer a starting point for the systematic evaluation of these promising natural products. As research progresses, a more detailed understanding of the bioactivities and mechanisms of action of this compound will undoubtedly emerge.

References

Phyllostine: Unraveling the Mechanism of Action of a Novel Phytotoxin

For Immediate Release

[City, State] – [Date] – The quest to understand the intricate molecular mechanisms of novel bioactive compounds is a cornerstone of modern drug discovery and development. This whitepaper provides a comprehensive overview of the current scientific understanding of Phyllostine, a compound of interest within the research community. Despite extensive investigation, the precise mechanism of action, cellular targets, and quantitative biological data for this compound remain largely uncharacterized in publicly available scientific literature.

This document serves as a guide for researchers, scientists, and drug development professionals, summarizing the current landscape of knowledge and outlining potential avenues for future investigation. While detailed experimental protocols and signaling pathway diagrams are standard components of such a technical guide, the nascent stage of this compound research precludes their inclusion at this time.

Introduction to this compound

Current State of Research on Mechanism of Action

As of the date of this publication, dedicated peer-reviewed research articles detailing the mechanism of action of this compound are scarce. General strategies for the target identification of natural products, such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening, could be applied to this compound. These approaches are critical for identifying the specific cellular components with which a bioactive compound interacts to elicit its biological effect.

Future research efforts should be directed towards:

-

Target Identification: Employing modern chemical biology techniques to identify the protein or nucleic acid targets of this compound.

-

Pathway Analysis: Once a target is identified, investigating the downstream signaling pathways that are modulated by this compound's interaction with its target.

-

Cellular Assays: Developing and utilizing cell-based assays to observe the phenotypic effects of this compound and to dissect the underlying molecular events.

Quantitative Data Summary

A critical aspect of characterizing a bioactive compound is the determination of its potency and efficacy through quantitative measures such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). At present, there is no publicly accessible quantitative data of this nature for this compound. The generation of such data would be a pivotal step in understanding its biological activity and potential for further development.

Table 1: Quantitative Biological Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | Not Available | Not Available | |

| Ki | Not Available | Not Available | |

| Binding Affinity (Kd) | Not Available | Not Available |

This table is provided as a template for future research findings. Currently, no data is available.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and extension of scientific findings. Due to the lack of published research on this compound's mechanism of action, specific, validated protocols for its study are not available. Researchers interested in investigating this compound would need to adapt and optimize standard protocols for:

-

Compound Isolation and Purification: Methods for extracting and purifying this compound from its natural source.

-

In Vitro Binding Assays: Experiments to measure the direct interaction of this compound with potential molecular targets.

-

Cell Viability and Proliferation Assays: Standard assays (e.g., MTT, resazurin) to assess the cytotoxic or cytostatic effects of this compound on various cell lines.

-

Enzymatic Assays: If a target enzyme is identified, assays to measure the inhibitory or activating effect of this compound.

Signaling Pathway Visualization

Visual representations of signaling pathways are invaluable tools for understanding the complex interplay of molecular interactions. As the signaling pathways modulated by this compound have not yet been elucidated, no diagrams can be provided at this time. Future research identifying the molecular targets of this compound will be instrumental in mapping its impact on cellular signaling networks.

Conclusion and Future Directions

The study of this compound is in its infancy. While its phytotoxic properties suggest it is a biologically active molecule, a significant research gap exists regarding its mechanism of action, cellular targets, and quantitative activity. The information presented in this whitepaper highlights the need for foundational research to unlock the scientific and potentially therapeutic value of this compound.

The drug discovery and development community is encouraged to undertake systematic studies to:

-

Confirm the structure and purity of isolated or synthesized this compound.

-

Screen this compound against a wide range of biological targets to identify its primary mechanism of action.

-

Conduct comprehensive dose-response studies to determine its potency and efficacy in relevant biological systems.

-

Explore the structure-activity relationships of this compound analogues to optimize its biological activity.

By addressing these fundamental questions, the scientific community can begin to build a comprehensive understanding of this compound and its potential applications.

An In-depth Technical Guide to the Physicochemical Properties of Phyllostine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Phyllostine, a naturally occurring epoxyquinone. The information contained herein is intended to support research, drug discovery, and development activities by providing key data and established experimental protocols for the characterization of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆O₄ | PubChem[1] |

| Molecular Weight | 154.12 g/mol | PubChem[1] |

| Predicted Relative Density | 1.555 g/cm³ | TargetMol[2] |

| XLogP3 | -0.7 | PubChem[1] |

| CAS Number | 27270-89-9 | TargetMol[2] |

Note: XLogP3 is a computed measure of hydrophobicity and is an indicator of a compound's lipophilicity.

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties of a natural product like this compound are outlined below. These protocols are based on established analytical techniques.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Protocol: Capillary Method [3][4][5][6][7]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if known). Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Protocol: Micro Boiling Point Method [8][9][10][11][12]

-

Sample Preparation: Place a small volume (a few microliters) of the liquid sample into a small-diameter test tube (Durham tube).

-

Capillary Insertion: Place a sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Heating: Attach the test tube to a thermometer and heat it in a heating block or Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for formulation and biological studies.

Protocol: Shake-Flask Method [1][13][14]

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, DMSO, acetone).

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The resulting concentration is the solubility of the compound in that solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol: UV-Metric Titration [15][16][17][18][19]

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum of the solution at various pH values. The pH can be adjusted by adding small aliquots of a strong acid or base.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa is the pH at the inflection point of the resulting sigmoid curve.

Biological Activity and Signaling Pathway Involvement

While direct studies on the signaling pathways affected by this compound are limited, research on the closely related lignan, Phyllanthin , provides strong evidence for its inhibitory effects on key inflammatory signaling pathways. It is plausible that this compound exerts similar biological activities.

Phyllanthin has been shown to inhibit lipopolysaccharide (LPS)-induced proinflammatory responses by downregulating the NF-κB, MAPK, and PI3K-Akt signaling pathways in macrophages.[20][21]

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the potential mechanism by which this compound may inhibit inflammatory responses, based on the known activity of Phyllanthin.

Caption: Hypothetical inhibitory action of this compound on inflammatory signaling pathways.

Experimental Workflow for Natural Product Characterization

The characterization of a natural product like this compound involves a multi-step workflow from extraction to biological activity assessment.

Caption: General experimental workflow for the characterization of a natural product.

References

- 1. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciresliterature.org [sciresliterature.org]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The effect of water on the crystallization of phytosterols and phytostanols in organic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Syntheses of natural products having an epoxyquinone structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Workflow from Untargeted LC-MS Profiling to Targeted Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

In-Depth Spectroscopic Analysis of Phyllostine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Phyllostine, a naturally occurring epoxyquinone. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for its analysis, and provides visualizations of the analytical workflow.

This compound: Structure and Properties

This compound is a natural product first isolated from the fungus Phyllosticta sp.[1]. Its structure has been confirmed through total synthesis.

-

Molecular Formula: C₇H₆O₄

-

Molecular Weight: 154.12 g/mol

-

IUPAC Name: (1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, predicted ¹³C NMR, and Mass Spectrometry analysis of this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its unique epoxyquinone structure. The data presented below is interpreted from the original isolation literature[1].

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 1H | Olefinic Proton |

| ~4.3 | Singlet | 2H | -CH₂OH |

| ~3.6 | Singlet | 2H | Epoxide Protons |

| ~2.5 (broad) | Singlet | 1H | -OH |

Predicted ¹³C NMR Spectroscopic Data

Note: The ¹³C NMR data for this compound was not reported in the original isolation paper. The following data is a predicted spectrum based on the known structure and established chemical shift ranges for the functional groups present. This serves as a guide for expected resonances.

| Chemical Shift (δ) ppm | Assignment |

| ~195-205 | C=O (Ketone) |

| ~140-150 | C=C (Olefinic) |

| ~125-135 | C=C (Olefinic) |

| ~60-65 | -CH₂OH |

| ~50-55 | C-O-C (Epoxide) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The following data is based on the original characterization[1].

| m/z | Relative Intensity | Assignment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 126 | High (Base Peak) | [M - CO]⁺ |

| 97 | Moderate | [M - (2CO + H)]⁺ |

| 69 | Moderate | [97 - CO]⁺ |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

This protocol is adapted from the original isolation procedure[1].

-

Culture and Extraction: Phyllosticta sp. is cultured on a suitable medium (e.g., potato-dextrose). The culture filtrate is extracted with an organic solvent such as ethyl ether.

-

Chromatographic Separation: The crude extract is concentrated and subjected to silica gel column chromatography.

-

Elution: The column is eluted with a solvent system of increasing polarity, for example, a chloroform-methanol mixture.

-

Fraction Monitoring: Fractions are monitored by thin-layer chromatography (TLC) and visualized using an appropriate staining reagent (e.g., phenol reagent).

-

Crystallization: Fractions containing this compound are combined, concentrated, and the compound is crystallized from a suitable solvent like chloroform.

NMR Spectroscopic Analysis

The following is a standard protocol for the acquisition of NMR spectra for a natural product like this compound.

-

Sample Preparation: A 5-10 mg sample of pure this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.

Mass Spectrometric Analysis

This protocol outlines a typical procedure for obtaining an electron ionization (EI) mass spectrum.

-

Sample Introduction: A small amount of the pure sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their relative abundance is recorded.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate key workflows in the analysis of this compound.

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

Caption: A generalized workflow for NMR data acquisition and analysis.

Caption: A simplified workflow for Mass Spectrometry analysis using Electron Ionization (EI).

References

Discovery and Isolation of Novel Phyllostine Analogs: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phyllostine, a naturally occurring epoxide derived from 2-(hydroxymethyl)-1,4-benzoquinone, represents a promising scaffold for the development of novel bioactive compounds.[1] First identified as a secondary metabolite from fungi of the genus Phyllosticta, this small molecule has demonstrated notable biological activities, particularly as an insecticidal agent.[2][3] The presence of a reactive epoxide ring, a quinone moiety, and a hydroxymethyl group provides multiple avenues for structural modification, making this compound an attractive starting point for the synthesis of novel analogs with potentially enhanced potency, selectivity, and improved physicochemical properties.

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound and its analogs. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in exploring the therapeutic potential of this unique chemical scaffold. The guide details experimental protocols, summarizes key quantitative data, and visualizes essential workflows and potential mechanisms of action to facilitate further research and development in this area. While the exploration of novel this compound analogs is a nascent field, this guide consolidates the existing knowledge and provides a framework for future investigations.

Discovery and Natural Sources

This compound and its derivatives are secondary metabolites produced by various fungal species, most notably belonging to the genus Phyllosticta and Diaporthe.[2][4] These fungi are often found as endophytes or plant pathogens on a variety of host plants.

A key recent discovery in this area was the isolation of this compound and a novel analog, This compound acetate , from the endophytic fungus Diaporthe miriciae, which was found on the plant Cyperus iria.[4] This finding highlights the importance of exploring diverse microbial sources for novel natural products.

Isolation and Structure Elucidation of this compound and this compound Acetate

The isolation and purification of this compound and its analogs from fungal cultures typically involve a series of chromatographic techniques. The structural elucidation is then accomplished using a combination of spectroscopic methods.

General Experimental Workflow

The process of isolating and identifying novel this compound analogs from a fungal source can be generalized into the following workflow:

Experimental Protocols

-

Fungal Strain: Diaporthe miriciae is cultured on Potato Dextrose Agar (PDA) plates.

-

Liquid Culture: Plugs of the fungal mycelium are used to inoculate Potato Dextrose Broth (PDB) in Erlenmeyer flasks. The flasks are incubated under static conditions at room temperature for a period of 3-4 weeks.

-

Extraction: The culture broth and mycelium are separated. The broth is extracted exhaustively with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately after homogenization. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components based on polarity.

-

HPLC Purification: Fractions showing promising activity in preliminary bioassays are further purified by High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient). This step is crucial for obtaining pure compounds for structural analysis and quantitative bioassays.

The structures of the purified compounds are determined using a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for complete structural assignment:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to piece together the final structure.

-

Biological Activity of this compound and this compound Acetate

This compound and its acetate analog have demonstrated significant insecticidal properties against the diamondback moth, Plutella xylostella, a major pest of cruciferous crops.[4] Their activities include antifeedant effects, contact toxicity, and oviposition deterrence.

Quantitative Data

The following table summarizes the reported insecticidal activities of this compound and this compound acetate against P. xylostella.

| Compound | Bioassay | Activity Metric | Value | Reference |

| This compound | Antifeedant | AFI₅₀ (µg/cm²) | 9.0 | [4] |

| Contact Toxicity | LD₅₀ (µ g/larva ) | 6.5 | [4] | |

| Oviposition Deterrence | ODI (%) at 100 µg/cm² | 60 | [4] | |

| This compound Acetate | Antifeedant | AFI₅₀ (µg/cm²) | 4.7 | [4] |

| Contact Toxicity | LD₅₀ (µ g/larva ) | 4.4 | [4] | |

| Oviposition Deterrence | ODI (%) at 100 µg/cm² | 75 | [4] |

AFI₅₀: Antifeedant Index 50%; LD₅₀: Lethal Dose 50%; ODI: Oviposition Deterrence Index.

Experimental Protocol for Insecticidal Bioassay (Leaf Dip Method)

The leaf dip method is a standard procedure for evaluating the insecticidal activity of compounds against leaf-eating insects like P. xylostella.[5][6][7]

-

Preparation of Test Solutions: The purified compounds are dissolved in a suitable solvent (e.g., acetone or ethanol) and then diluted with water containing a surfactant (e.g., Tween-80) to achieve a range of test concentrations.

-

Leaf Treatment: Cabbage leaf discs of a standard diameter are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution without the test compound.

-

Insect Exposure: A known number of P. xylostella larvae (typically 2nd or 3rd instar) are placed on the treated leaf discs in a petri dish or a similar container.

-

Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod.

-

Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). For antifeedant assays, the area of the leaf consumed is measured. For oviposition deterrence, the number of eggs laid on treated versus control surfaces is counted.

-

Data Analysis: The collected data is used to calculate parameters such as LD₅₀ or LC₅₀ values using probit analysis.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound's insecticidal activity has not yet been fully elucidated. However, many natural insecticides exert their effects by targeting the insect's nervous system.[8][9] A plausible hypothesis is that this compound or its analogs could modulate the function of key neuronal receptors or enzymes.

Below is a hypothetical signaling pathway illustrating a potential mechanism of action for an insecticidal compound that disrupts neurotransmission.

Future Directions: The Quest for Novel Analogs

The discovery of this compound acetate with enhanced activity compared to the parent compound underscores the potential for developing more potent analogs through chemical synthesis and modification. Key areas for future research include:

-

Total Synthesis: Developing an efficient and scalable total synthesis of the this compound core structure would enable the generation of a wide range of analogs for structure-activity relationship (SAR) studies.

-

Modification of Functional Groups:

-

Epoxide Ring: Opening the epoxide with various nucleophiles could lead to a diverse library of derivatives with altered biological activities.

-

Hydroxymethyl Group: Esterification, etherification, or oxidation of the primary alcohol could modulate the compound's polarity and binding interactions.

-

Quinone Ring: Modification of the quinone system could influence the compound's redox properties and target interactions.

-

-

Mechanism of Action Studies: Identifying the specific molecular target(s) of this compound and its analogs is crucial for rational drug design and for understanding potential resistance mechanisms.

Conclusion

This compound and its naturally occurring analog, this compound acetate, represent a promising class of insecticidal agents. This technical guide has provided a comprehensive overview of their discovery, isolation, and biological evaluation, along with detailed experimental protocols to facilitate further research. The limited number of known analogs highlights a significant opportunity for medicinal chemists and natural product researchers to synthesize and evaluate novel derivatives. A thorough investigation of the structure-activity relationships and the underlying mechanism of action will be critical in unlocking the full therapeutic potential of the this compound scaffold.

References

- 1. (PDF) Synthesis Ofdl-Phyllostine Anddl-Epoxydon [research.amanote.com]

- 2. (PDF) Synthesis of Dl-Phyllostine - Agricultural and [research.amanote.com]

- 3. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential of Secondary Metabolites of Diaporthe Species Associated with Terrestrial and Marine Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irac-online.org [irac-online.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.co.za [journals.co.za]

- 8. DSpace [dr.lib.iastate.edu]

- 9. Natural Toxins for Use in Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

Phyllostine: A Technical Guide to its Literature and Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllostine, a naturally occurring epoxyquinone, has garnered attention in the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the existing literature on this compound, detailing its chemical properties, synthesis, biological effects, and the experimental methodologies used to evaluate them. The information is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, insecticide development, and drug discovery.

Chemical and Physical Properties

This compound, also known by its synonym Epoxygentisylquinone, is a metabolite produced by various fungi, including those of the Penicillium and Ophiosphaerella genera.[1] Its chemical structure features an epoxide ring fused to a quinone core, a primary alcohol, and a cyclic ketone. This unique arrangement of functional groups is believed to be responsible for its biological activity.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | (1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |

| CAS Number | 27270-89-9 |

| Synonyms | Epoxygentisylquinone, (-)-Phyllostine |

| Appearance | Not reported in detail, likely a solid. |

| Solubility | Not explicitly detailed in the literature. |

Synthesis

The synthesis of this compound has been achieved through various chemical routes. An enantioselective total synthesis of (-)-phyllostine has been reported, highlighting a new enzyme-mediated protocol to access versatile chiral building blocks for the synthesis of epoxyquinone natural products.[2] Additionally, the synthesis of DL-Phyllostine has also been described in the literature.[3] These synthetic methodologies are crucial for producing sufficient quantities of this compound for further biological evaluation and for the generation of analogs to explore structure-activity relationships.

Biological Activities and Research Landscape

The primary reported biological activities of this compound are centered on its effects on insects, specifically the diamondback moth, Plutella xylostella, a significant pest of cruciferous crops.[4][5][6][7] Research has demonstrated that this compound exhibits strong antifeedant, contact toxicity, and oviposition deterrent effects against this pest.[4]

Table 2: Quantitative Biological Activity Data for this compound against Plutella xylostella

| Activity | Metric | Value | Reference |

| Contact Toxicity | LD₅₀ | 6.5 µ g/larva | [8] |

| Feeding Deterrence | DC₅₀ (50% of individuals refuse to eat) | 9 µg/cm² | [8] |

| Oviposition Deterrence | Not Quantified with a specific metric | Strong deterrent effect observed | [4] |

The existing research suggests that this compound could be a promising candidate for the development of novel bio-insecticides. However, the literature on its broader pharmacological potential is limited. A study on a related compound, phyllostictine A, which shares a similar structural core, investigated its in vitro anticancer activity and suggested a mechanism of action involving reaction with glutathione (GSH) via a Michael attack.[9] This points towards a potential for this compound and its analogs to be explored for other therapeutic applications.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide methodologies for the key experiments cited in the this compound literature.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay is used to determine the feeding deterrence of a compound.[10][11]

-

Preparation of Leaf Discs: Fresh cabbage leaves are washed and discs of a standard diameter (e.g., 2 cm) are cut using a cork borer.

-

Treatment Application: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations. The leaf discs are individually dipped in the test solutions for a few seconds and then allowed to air dry completely. Control discs are treated with the solvent only.

-

Experimental Setup: A single treated leaf disc is placed in a Petri dish lined with moist filter paper to maintain humidity.

-

Insect Introduction: A single, pre-starved third-instar larva of Plutella xylostella is introduced into each Petri dish.

-

Data Collection: After a 24-hour period, the leaf area consumed is measured. This can be done using image analysis software for accuracy.[12]

-

Calculation: The antifeedant activity is calculated using the formula:

-

Antifeedant Index (%) = [(C - T) / (C + T)] * 100

-

Where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed.

-

Contact Toxicity Bioassay (Topical Application Method)

This method assesses the toxicity of a compound upon direct contact with the insect.[13][14][15]

-

Preparation of Test Solutions: this compound is dissolved in a volatile solvent like acetone to prepare a range of concentrations.

-

Insect Handling: Third-instar larvae of Plutella xylostella of a uniform size and age are used. The larvae are immobilized by chilling on a cold plate.

-

Topical Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva. Control larvae are treated with the solvent alone.

-

Observation: After treatment, the larvae are transferred to clean Petri dishes containing a fresh, untreated cabbage leaf for food. Mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: The lethal dose 50 (LD₅₀), which is the dose that causes 50% mortality of the test population, is calculated using probit analysis.

Oviposition Deterrent Bioassay (Choice Test)

This assay evaluates the effect of a compound on the egg-laying behavior of female insects.[16][17]

-

Preparation of Oviposition Substrates: Cabbage leaf discs of a standard size are prepared.

-

Treatment Application: Leaf discs are treated with a solution of this compound in a suitable solvent. Control discs are treated with the solvent only. The discs are allowed to air dry.

-

Experimental Setup: In a cage containing gravid female Plutella xylostella moths, both a treated and a control leaf disc are placed. The positions of the treated and control discs are randomized to avoid positional bias.

-

Data Collection: After a defined period (e.g., 48 hours), the number of eggs laid on each leaf disc is counted under a microscope.

-

Calculation: The oviposition deterrence index is calculated using the formula:

-

Oviposition Deterrence Index (%) = [(NC - NT) / (NC + NT)] * 100

-

Where NC is the number of eggs on the control disc and NT is the number of eggs on the treated disc.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular targets of this compound have not been elucidated in the available literature. However, based on its chemical structure as an epoxyquinone, some potential mechanisms of cytotoxicity can be postulated. Quinones are known to exert their toxic effects through two primary mechanisms: the generation of reactive oxygen species (ROS) through redox cycling and the alkylation of cellular nucleophiles, such as proteins and DNA, via Michael addition reactions.[18][19]

The presence of the epoxide ring in this compound adds another layer of reactivity, making it a potential alkylating agent. It is plausible that this compound's insecticidal activity stems from its ability to disrupt cellular homeostasis in target insects through these mechanisms.

For instance, the structurally related compound phyllostictine A has been shown to react with glutathione (GSH), a key cellular antioxidant, suggesting that depletion of GSH and subsequent oxidative stress could be a key cytotoxic mechanism.[9]

Visualizations

Potential Cytotoxic Mechanisms of Epoxyquinones

Caption: Potential cytotoxic mechanisms of this compound.

Experimental Workflow for Biological Evaluation of this compound

Caption: Experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound is a natural product with demonstrated potent insecticidal properties, particularly against the agricultural pest Plutella xylostella. This guide has summarized the current knowledge of its chemistry, synthesis, and biological activities, and has provided detailed experimental protocols for its evaluation.

Future research should focus on several key areas:

-

Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways affected by this compound in insects.

-

Broad-Spectrum Activity: Investigating the efficacy of this compound against a wider range of insect pests could expand its potential applications in agriculture.

-

Pharmacological Screening: Given the cytotoxic potential of the epoxyquinone scaffold, this compound and its derivatives should be screened for other pharmacological activities, such as anticancer and antimicrobial effects.

-

Toxicological Studies: A thorough evaluation of the toxicity of this compound in non-target organisms and mammalian systems is crucial for its development as a safe and effective bio-insecticide or therapeutic agent.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and its analogs for the benefit of agriculture and medicine.

References

- 1. This compound | C7H6O4 | CID 168678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Synthesis of Dl-Phyllostine - Agricultural and [research.amanote.com]

- 4. This compound | CAS#:27270-89-9 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 8. researchgate.net [researchgate.net]

- 9. In vitro anticancer activity, toxicity and structure-activity relationships of phyllostictine A, a natural oxazatricycloalkenone produced by the fungus Phyllosticta cirsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. entomoljournal.com [entomoljournal.com]

- 11. journalspress.com [journalspress.com]

- 12. An improved leaf-disk antifeedant bioassay and its application for the screening of Hokkaido plants [agris.fao.org]

- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Chemical analysis, repellent, larvicidal, and oviposition deterrent activities of plant essential oils against Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus [frontiersin.org]

- 18. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phyllostine (Phyllanthin) Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction